molecular formula C15H11ClN2O2 B2861050 2-chloro-N-(2-oxoindolin-5-yl)benzamide CAS No. 921545-53-1

2-chloro-N-(2-oxoindolin-5-yl)benzamide

Cat. No. B2861050
CAS RN: 921545-53-1
M. Wt: 286.72
InChI Key: LRINGSVGRYSWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has gained attention due to its potential implications in various fields of research and industry. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular formula of 2-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is C14H11ClN2O3S. The molecular weight is 322.76.

Scientific Research Applications

Anticancer and Antitumor Activities

A study highlighted the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds, showing remarkable antitumor activity against various cancer cell lines. These compounds demonstrated more potent effects than the standard drug CFM-1, indicating their potential as anticancer agents (Alafeefy et al., 2015). Another study synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which exhibited significant anticancer and antioxidant activities, suggesting their role in developing treatments for conditions like cancer and diabetes (Gudipati et al., 2011).

Antimicrobial and Antibacterial Properties

Research on 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides showed these compounds possess biological activity against mycobacterial, bacterial, and fungal strains. The study also explored their inhibitory activity on photosynthetic electron transport, indicating their potential use in developing new antimicrobial agents (Imramovský et al., 2011).

Photocatalytic Applications

A study involving the photocatalytic degradation of propyzamide, a substance used in agriculture, utilized titanium dioxide-loaded adsorbent supports, including compounds related to 2-chloro-N-(2-oxoindolin-5-yl)benzamide. This research suggested that using adsorbent supports could enhance the rate of mineralization of target substrates like propyzamide, highlighting an environmental application (Torimoto et al., 1996).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 2-chloro-N-(2-oxoindolin-5-yl)benzamide, being structurally similar to indole derivatives, may also hold potential for future research in various fields of medicine and pharmacology .

properties

IUPAC Name

2-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-12-4-2-1-3-11(12)15(20)17-10-5-6-13-9(7-10)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRINGSVGRYSWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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